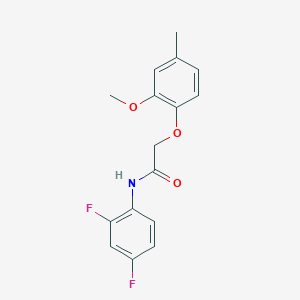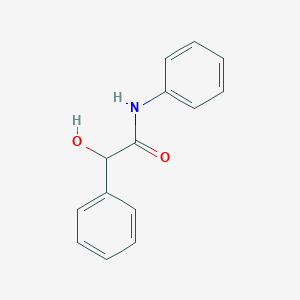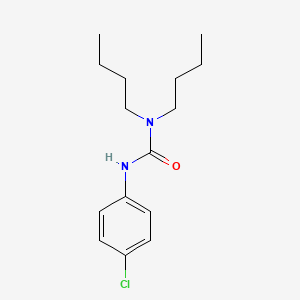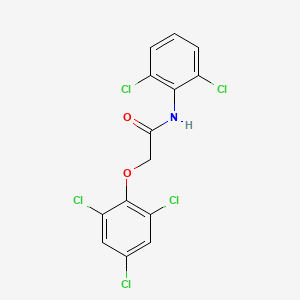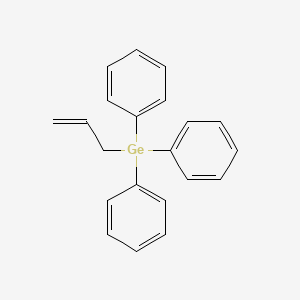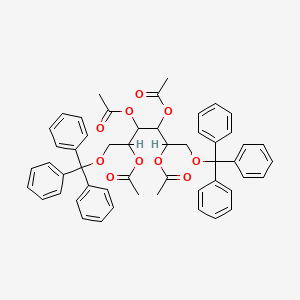
3-Methoxy-2,3-diphenyl-butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2,3-diphenyl-butan-2-ol: is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.348 g/mol . This compound is characterized by the presence of a methoxy group and two phenyl groups attached to a butanol backbone. It is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,3-diphenyl-butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to a diphenylbutanol precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-2,3-diphenyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Methoxy-2,3-diphenyl-butan-2-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various organic compounds .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2,3-diphenyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparación Con Compuestos Similares
- 3-Methoxy-2-methyl-3-phenyl-butan-2-ol
- 2-(4-Methoxy-phenyl)-4-phenyl-butan-2-ol
- 3,3-Dimethyl-2-phenyl-butan-2-ol
- 3,3-Diphenyl-butan-2-ol
Comparison: Compared to these similar compounds, 3-Methoxy-2,3-diphenyl-butan-2-ol is unique due to the presence of both methoxy and diphenyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
93727-39-0 |
|---|---|
Fórmula molecular |
C17H20O2 |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
3-methoxy-2,3-diphenylbutan-2-ol |
InChI |
InChI=1S/C17H20O2/c1-16(18,14-10-6-4-7-11-14)17(2,19-3)15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
Clave InChI |
NACJJXQFPDJAQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
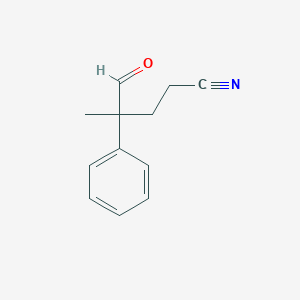
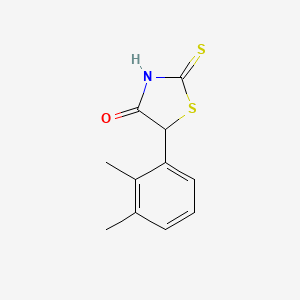
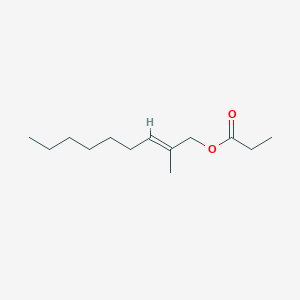

![2,11-Dichloro-5,11-dihydro-5-methyl-6H-dibenz[b,e]azepin-6-one](/img/structure/B11954844.png)

